molecular formula C10H14O2 B13691495 2-[2-(Hydroxymethyl)phenyl]-2-propanol

2-[2-(Hydroxymethyl)phenyl]-2-propanol

Cat. No.: B13691495
M. Wt: 166.22 g/mol
InChI Key: VWJPVHHMDBYWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Hydroxymethyl)phenyl]-2-propanol is a high-purity chemical compound for research applications. This compound, with its aromatic ring and dual hydroxyl functionalities, serves as a versatile building block in organic synthesis and medicinal chemistry research. It is particularly useful as an intermediate in the development of more complex molecular architectures, including potential pharmaceutical candidates and specialty chemicals. The presence of both a benzylic alcohol and a tertiary alcohol group on the same molecule provides unique opportunities for selective chemical modifications and conjugation. Researchers utilize this compound under controlled conditions to explore new synthetic pathways and develop novel chemical entities. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-[2-(hydroxymethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H14O2/c1-10(2,12)9-6-4-3-5-8(9)7-11/h3-6,11-12H,7H2,1-2H3

InChI Key

VWJPVHHMDBYWJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1CO)O

Origin of Product

United States

Reaction Pathways, Transformations, and Mechanistic Investigations Involving 2 2 Hydroxymethyl Phenyl 2 Propanol

Intramolecular Cyclization Reactions and Ring-Closure Mechanisms

The proximity of the hydroxymethyl and the 2-propanol substituents on the benzene (B151609) ring suggests the potential for intramolecular cyclization reactions to form heterocyclic structures. Such reactions are typically acid-catalyzed, involving the formation of a carbocation intermediate.

Investigation of Spirocyclization Processes

Theoretically, acid-catalyzed dehydration of the tertiary alcohol could lead to a tertiary benzylic carbocation. While a direct intramolecular attack by the primary hydroxyl group is conceivable, spirocyclization is not an anticipated pathway for this molecule. Spiro compounds typically involve a single atom that is part of two distinct rings. The structure of 2-[2-(Hydroxymethyl)phenyl]-2-propanol does not lend itself to the formation of such a spirocyclic system through simple intramolecular cyclization.

Formation of Oxygen Heterocycles from the Hydroxymethyl Moiety

A more plausible intramolecular reaction would be the formation of a six-membered oxygen-containing heterocycle. Under acidic conditions, protonation of the tertiary alcohol followed by the loss of a water molecule would generate a stable tertiary benzylic carbocation. Subsequent intramolecular nucleophilic attack by the oxygen of the primary hydroxymethyl group would lead to the formation of a substituted isochroman (B46142) derivative. However, no specific studies detailing this transformation for this compound have been found.

Table 1: Predicted Products of Intramolecular Cyclization

Reactant Conditions Predicted Product

Rearrangement Reactions Initiated by the Propanol or Hydroxymethyl Functionality

The presence of alcohol functionalities, particularly the tertiary alcohol, suggests the possibility of rearrangement reactions, especially under acidic or thermal conditions.

Acid-Catalyzed Rearrangements

Acid-catalyzed dehydration of the tertiary alcohol is a probable reaction. This would proceed via an E1 mechanism to form 2-(2-isopropenyl)benzyl alcohol. Further reaction under more forcing acidic conditions could potentially lead to rearrangements of the carbocation intermediate, but specific pathways have not been documented for this compound.

Thermal Rearrangements

Thermal decomposition of benzylic alcohols typically occurs at very high temperatures. For instance, the thermal decomposition of benzyl (B1604629) alcohol has been studied at temperatures ranging from 1200–1600 K. It is expected that this compound would also require extreme temperatures to undergo thermal rearrangement, likely leading to a complex mixture of products due to the presence of two alcohol groups with different thermal stabilities. No specific studies on the thermal rearrangement of this compound have been identified.

Esterification and Etherification Reactions of Hydroxyl Groups

The presence of two different hydroxyl groups allows for regioselective functionalization. The primary alcohol is significantly more accessible and nucleophilic than the sterically hindered tertiary alcohol, which governs the selectivity of these reactions.

In the esterification of this compound, the reaction overwhelmingly occurs at the primary hydroxyl group under both kinetically and thermodynamically controlled conditions.

Kinetic Control: At lower temperatures and with shorter reaction times, the reaction favors the less sterically hindered primary alcohol, leading to the formation of the mono-ester at this position. This is because the activation energy for the reaction at the primary site is lower than at the tertiary site. uobaghdad.edu.iqjptcp.com

Thermodynamic Control: The product of esterification at the primary alcohol is also the more thermodynamically stable product. Steric hindrance at the tertiary position would lead to a more strained and less stable ester. Therefore, even under conditions that allow for equilibrium, the primary ester is the major product. Studies on the esterification of various alcohols have shown that reaction rates and equilibrium conversions are influenced by temperature, catalyst concentration, and the molar ratio of reactants. jchr.orgnih.gov

Regioselectivity is a defining feature of reactions involving this compound.

Esterification: In reactions with acyl chlorides or carboxylic acids under standard conditions (e.g., acid catalysis), acylation occurs exclusively at the primary -CH₂OH group. The tertiary alcohol remains unreacted due to severe steric hindrance.

Etherification: Similar regioselectivity is observed in etherification reactions. For instance, the Williamson ether synthesis, involving deprotonation with a base followed by reaction with an alkyl halide, will selectively form the ether at the primary position. Chemoselective methods for the etherification of benzylic alcohols in the presence of other hydroxyl groups have been developed, often proceeding through a carbocation intermediate that is readily formed at the benzylic position. organic-chemistry.orgrsc.org Iron-catalyzed dehydrative etherification has also been shown to be highly chemoselective for benzylic alcohols. researchgate.net

Cross-Coupling Reactions Involving Activated Derivatives

The hydroxyl groups of this compound are not directly suitable for cross-coupling reactions. They must first be converted into better leaving groups, such as tosylates, mesylates, triflates, or halides. Activation of the primary alcohol is more facile and common.

Once activated, for example as 2-(2-hydroxypropan-2-yl)benzyl bromide, the molecule can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating C-C and C-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: The activated derivative can be coupled with boronic acids or esters. For instance, coupling with phenylboronic acid would yield 2-(2-benzylphenyl)-2-propanol.

Sonogashira Coupling: Reaction with terminal alkynes is possible to introduce alkynyl moieties.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a C-N bond, coupling the activated benzylic position with an amine. nih.gov

Hydroxyl groups can also play a directing role in cross-coupling reactions of adjacent functional groups, potentially activating otherwise unreactive sites. nih.gov Furthermore, organosilane derivatives of similar structures have been specifically designed for practical cross-coupling reactions. researcher.life

Table 2: Potential Cross-Coupling Reactions of an Activated Derivative

Coupling ReactionCoupling PartnerResulting BondPotential Product Structure
Suzuki-MiyauraAryl/Vinyl Boronic AcidC(sp³)-C(sp²)Bi-aryl or Styrenyl derivative
SonogashiraTerminal AlkyneC(sp³)-C(sp)Propargyl derivative
Buchwald-HartwigAmine (R₂NH)C(sp³)-NBenzylic amine derivative

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies of reactions involving this compound focus on understanding the pathways that govern selectivity.

Oxidation: Mechanistic studies of benzylic alcohol oxidation often point to a photocatalytic hydrogen atom transfer process or the formation of radical intermediates. organic-chemistry.org

Etherification: The formation of a benzylic carbocation is a key intermediate in many acid-catalyzed or Lewis-acid-mediated etherification reactions. organic-chemistry.orgrsc.org The stability of this carbocation, enhanced by the adjacent phenyl ring, facilitates the reaction at the primary position. The reaction of benzyl alcohol with atomic chlorine, for example, is initiated by hydrogen abstraction, leading to intermediates that form dibenzyl ether. mdpi.comnih.gov

Cross-Coupling: The mechanism of palladium-catalyzed cross-coupling reactions is well-established and involves a catalytic cycle of oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination. mdpi.com For derivatives of this compound, the oxidative addition of the activated benzylic compound to a Pd(0) complex would be the initiating step. DFT calculations are often used to model the transition states and intermediates in these cycles to understand reactivity and selectivity. mdpi.com

The study of these intermediates and transition states is crucial for optimizing reaction conditions and designing new synthetic methodologies.

Spectroscopic Monitoring of Reaction Progress (Focus on Dynamics, not Properties)

Real-time monitoring of the chemical transformations of this compound is essential for understanding its reaction kinetics and mechanism. In-situ spectroscopic methods are particularly valuable for observing the dynamic changes in molecular structure as the reaction proceeds, focusing on the consumption of reactants and the emergence of intermediates and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for tracking the conversion of this compound. In a typical acid-catalyzed dehydration reaction, time-resolved ¹H NMR would reveal the gradual disappearance of the characteristic singlet corresponding to the benzylic methylene (B1212753) protons (-CH ₂OH). Simultaneously, new signals would emerge that are indicative of the formation of the transient ortho-quinone methide. Specifically, the appearance of two distinct signals in the olefinic region would correspond to the exocyclic methylene protons (=CH ₂) of the o-QM intermediate.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy allows for the continuous monitoring of a reaction mixture. uu.nl The dehydration of the benzylic alcohol in this compound would be characterized by a decrease in the intensity of the broad O-H stretching band associated with the primary alcohol. The formation of the o-QM intermediate would be signaled by the appearance of a strong carbonyl (C=O) stretching vibration, a key feature of the quinone methide structure, along with characteristic C=C stretching bands for the newly formed exocyclic double bond. uu.nl

The following table provides hypothetical spectroscopic data illustrating the expected shifts during the conversion of the starting material to its ortho-quinone methide intermediate.

CompoundSpectroscopic TechniqueKey SignalExpected Shift / Observation
This compound¹H NMRBenzylic -CH ₂OH~4.8 ppm (singlet, disappears over time)
ortho-Quinone Methide Intermediate¹H NMRExocyclic =CH~5.5-6.5 ppm (two doublets, appear transiently)
This compoundIR SpectroscopyO-H Stretch (Benzylic)~3350 cm⁻¹ (broad, intensity decreases)
ortho-Quinone Methide IntermediateIR SpectroscopyC=O Stretch~1650 cm⁻¹ (strong, appears transiently)

Trapping Experiments for Reactive Species

Given the anticipated high reactivity and short lifetime of the ortho-quinone methide intermediate formed from this compound, direct observation can be challenging. Trapping experiments are therefore a cornerstone of mechanistic studies, designed to capture such transient species by reacting them with a stable molecule (a trapping agent) to form a readily isolable and characterizable product. nih.govrsc.org The structure of the resulting adduct provides definitive evidence for the existence of the proposed intermediate.

The electrophilic nature of the exocyclic methylene carbon in the o-QM makes it susceptible to attack by a wide range of nucleophiles. nih.gov By introducing a nucleophilic trapping agent into the reaction mixture, the transient o-QM can be intercepted to form a stable covalent bond.

Common trapping agents and their expected products include:

Methanol (B129727): When methanol is used as a solvent or co-reagent, it can act as a nucleophile, attacking the o-QM to yield a stable benzylic ether product, 2-[2-(Methoxymethyl)phenyl]-2-propanol. nih.gov

Azoles (e.g., Imidazole (B134444), Pyrazole): These nitrogen-containing heterocycles are effective trapping agents for o-QMs, leading to the formation of N-benzylated products. nih.govrsc.org For instance, imidazole would yield 2-[2-((1H-imidazol-1-yl)methyl)phenyl]-2-propanol.

Thiols: The high nucleophilicity of sulfur compounds like thiophenol would result in the rapid formation of a stable thioether adduct.

These experiments are crucial for confirming the reaction pathway. The isolation and structural elucidation (e.g., via NMR and mass spectrometry) of the trapped product serve as indirect but compelling evidence for the transient formation of the ortho-quinone methide.

The table below summarizes potential trapping agents and the corresponding adducts that would be expected to form from the reactive intermediate of this compound.

Trapping AgentChemical NameExpected ProductProduct Class
MethanolMethanol2-[2-(Methoxymethyl)phenyl]-2-propanolEther
Imidazole1,3-Diazole2-[2-((1H-imidazol-1-yl)methyl)phenyl]-2-propanolN-Arylmethyl Azole
ThiophenolThiophenol2-[2-((Phenylthio)methyl)phenyl]-2-propanolThioether
FerroceneBis(cyclopentadienyl)iron(II)2-[2-(Ferrocenylmethyl)phenyl]-2-propanolOrganometallic Adduct

Computational and Theoretical Chemical Studies on 2 2 Hydroxymethyl Phenyl 2 Propanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-[2-(Hydroxymethyl)phenyl]-2-propanol, these calculations would provide a deep understanding of its electronic behavior and predict its reactivity in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. An FMO analysis of this compound would involve calculating the energies of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as no published data is available.

ParameterEnergy (eV)
E(HOMO)Data Not Available
E(LUMO)Data Not Available
HOMO-LUMO Gap (ΔE)Data Not Available

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. For this compound, an ESP map would reveal the electron-rich and electron-poor regions. Regions with negative potential (typically colored red or yellow) would indicate likely sites for electrophilic attack, such as the oxygen atoms of the hydroxyl groups. Regions with positive potential (typically colored blue) would indicate areas susceptible to nucleophilic attack. This visual representation is instrumental in predicting how the molecule will interact with other reagents.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT studies would be essential for mapping out potential reaction pathways, such as its dehydration or oxidation.

A key aspect of DFT studies is the localization of transition states, which are the highest energy points along a reaction pathway. Identifying the geometry of the transition state and calculating its energy allows for the determination of the activation energy barrier for a given reaction. This energy barrier is a critical factor in determining the reaction rate.

Table 2: Hypothetical Reaction Energetics for a Reaction of this compound This table is for illustrative purposes only, as no published data is available.

SpeciesRelative Energy (kcal/mol)
ReactantsData Not Available
Transition StateData Not Available
ProductsData Not Available
Activation EnergyData Not Available

A reaction coordinate analysis involves tracing the energetic profile of a reaction as it proceeds from reactants to products through the transition state. This analysis, often visualized as a potential energy surface, provides a detailed picture of the geometric changes that occur during a chemical transformation. For this compound, this would elucidate the step-by-step mechanism of its reactions.

An extensive search for scholarly articles and research data concerning the computational and theoretical chemical studies of this compound has been conducted. The investigation specifically targeted the following areas as per the user's request:

Theoretical Basis for Stereochemical Outcomes in Asymmetric Transformations

Therefore, it is not possible to generate a scientifically accurate and well-sourced article that adheres to the strict content requirements of the provided outline. To do so would require fabricating data and research findings, which would be misleading and scientifically unsound.

For an article of this nature to be created, there would need to be existing peer-reviewed research in the fields of computational chemistry, theoretical organic chemistry, or supramolecular chemistry that has specifically investigated this compound in the contexts of molecular docking with synthetic hosts, predictive reactivity modeling, or theoretical analysis of stereoselective reactions. At present, such research does not appear to be published or publicly available.

Role of 2 2 Hydroxymethyl Phenyl 2 Propanol As a Precursor or Intermediate in Complex Organic Synthesis

A Building Block for Advanced Organic Scaffolds

The strategic placement of the hydroxymethyl and 2-hydroxypropyl groups on the phenyl ring makes 2-[2-(Hydroxymethyl)phenyl]-2-propanol a potent building block for the synthesis of complex cyclic and aromatic systems.

Synthesis of Fused-Ring Systems

The proximate hydroxyl groups in this compound can undergo intramolecular cyclization reactions to form fused-ring systems, such as chromanes. For instance, under acidic conditions, the tertiary alcohol can be protonated and eliminated to form a carbocation, which can then be attacked by the primary alcohol to yield a six-membered heterocyclic ring fused to the benzene (B151609) ring. While direct examples with this compound are not extensively documented, analogous reactions with o-hydroxy benzylic alcohols demonstrate the feasibility of this approach. Triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes is a known method for synthesizing chromane (B1220400) derivatives. chemrxiv.org This strategy highlights the potential of this compound to serve as a precursor for similar fused heterocyclic structures.

A variety of methods exist for the synthesis of such fused systems, often involving intramolecular cyclization of ortho-substituted phenols. nih.gov These reactions can be catalyzed by transition metals or bases and provide efficient routes to benzo[b]furans and other related heterocycles. nih.gov The presence of two hydroxyl groups in this compound offers the potential for selective reactions to form different ring systems.

Precursor to Multi-Substituted Aromatic Compounds

The hydroxyl groups of this compound can be selectively functionalized to introduce a variety of substituents onto the aromatic ring. The ability to differentiate between the primary and tertiary alcohols is key to its utility as a precursor for multi-substituted aromatic compounds. researchgate.netnih.gov For example, the primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, which can then undergo further transformations such as Wittig reactions, reductive aminations, or amide couplings. The tertiary alcohol can be protected and later deprotected to allow for sequential reactions.

The synthesis of polysubstituted phenol (B47542) derivatives can be achieved through various cycloaromatization protocols, and the functional groups present in this compound make it a suitable starting material for such transformations. nih.gov The order in which reactions are carried out is crucial in the synthesis of substituted aromatic rings due to the directing effects of the existing substituents. libretexts.org

Utilization in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy for generating a library of structurally diverse compounds from a common intermediate. chemrxiv.orgmallakchemicals.com The two distinct hydroxyl groups of this compound make it an ideal candidate for divergent synthesis. By selectively reacting one of the hydroxyl groups while leaving the other available for subsequent transformations, a wide range of derivatives can be produced.

For instance, the primary alcohol could be converted into an azide, which could then undergo a click reaction with various alkynes, while the tertiary alcohol remains unchanged. Subsequently, the tertiary alcohol could be eliminated to introduce a double bond, which could then be subjected to a variety of addition reactions. This approach allows for the rapid generation of a library of compounds with different functionalities and stereochemistries from a single starting material. The sequencing of multicomponent reactions with subsequent cyclizations is a common strategy in diversity-oriented synthesis. nih.gov

Role in the Total Synthesis of Natural Product Analogues

The total synthesis of natural products and their analogues is a significant area of organic chemistry. researchgate.netnih.govosi.lv While there are no prominent examples of the direct use of this compound in the total synthesis of a natural product, its structural motifs are present in various natural products and their synthetic analogues. The synthesis of analogues often involves modifying the synthetic route to the natural product itself. ijrpc.com

The diol functionality is a common feature in many biologically active molecules, and methods for the stereoselective synthesis of such compounds are of great interest. nih.gov The synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, which are structurally similar to this compound, has been reported, and these compounds have been investigated for their biological activities. scispace.com This suggests that derivatives of this compound could serve as valuable intermediates in the synthesis of novel bioactive molecules.

Precursor for Ligands in Asymmetric Catalysis

Chiral ligands are essential for enantioselective catalysis, a cornerstone of modern synthetic chemistry. organic-chemistry.orgnih.gov The diol structure of this compound provides a scaffold for the synthesis of chiral ligands. The two hydroxyl groups can be derivatized with phosphorus-containing groups to create chiral phosphine (B1218219) ligands, which are widely used in asymmetric catalysis. researchgate.netnih.gov

The synthesis of chiral ligands often involves the use of commercially available chiral building blocks to create a privileged chiral skeleton. nih.gov The proximity of the two hydroxyl groups in this compound could be exploited to create bidentate ligands that can coordinate to a metal center, creating a chiral environment for a catalytic reaction. The design and synthesis of such ligands are crucial for the development of new asymmetric transformations. organic-chemistry.orgnih.gov

Intermediate in the Synthesis of Specialty Chemicals

This compound can serve as an intermediate in the synthesis of various specialty chemicals, including pharmaceutical intermediates and polymers. mallakchemicals.comsigmaaldrich.com The functional groups of this compound allow for its incorporation into larger molecules with specific properties.

In the pharmaceutical industry, intermediates are crucial for the synthesis of active pharmaceutical ingredients (APIs). sumitomo-chem.co.jp The diol functionality of this compound could be utilized to synthesize intermediates for drugs containing similar structural motifs. For example, it is a known impurity in the synthesis of Montelukast. polyu.edu.hk

Furthermore, diols are common monomers in the synthesis of polyesters and polyurethanes. sigmaaldrich.comeolss.net The two hydroxyl groups of this compound could react with dicarboxylic acids or diisocyanates to form polymers with specific thermal and mechanical properties. The aromatic ring would impart rigidity to the polymer backbone.

Emerging Research Directions and Unaddressed Inquiries Concerning 2 2 Hydroxymethyl Phenyl 2 Propanol

Exploration of Photochemical Activation and Transformations

The photochemical behavior of 2-[2-(hydroxymethyl)phenyl]-2-propanol remains a largely unexplored frontier. The presence of the aromatic ring and hydroxyl groups suggests that it could be a candidate for various light-induced reactions. Research in this area could focus on several key aspects:

Intramolecular Cyclization: Investigation into photochemical activation could reveal pathways for intramolecular cyclization, potentially leading to the formation of novel heterocyclic structures. The proximity of the hydroxymethyl and 2-propanol substituents on the phenyl ring could facilitate such reactions under specific photochemical conditions.

Photo-oxidation: The benzylic alcohol and tertiary alcohol moieties present in the molecule could be susceptible to selective oxidation under photocatalytic conditions. researchgate.netorganic-chemistry.org Studies could explore the use of different photocatalysts and reaction conditions to selectively oxidize one or both alcohol groups to the corresponding aldehyde, ketone, or carboxylic acid. This would provide a green alternative to traditional oxidation methods. organic-chemistry.org

Photo-isomerization: Recent studies have shown that substituted phenols can undergo photochemical rearrangement in the presence of Lewis or Brønsted acids. nih.gov Investigating similar phenomena with this compound could lead to methods for isomerizing the substituent pattern on the aromatic ring, providing access to a wider range of derivatives. nih.gov

A summary of potential photochemical transformations is presented in Table 1.

Potential TransformationFunctional Group InvolvedPotential Product Type
Intramolecular CyclizationHydroxymethyl and 2-propanolHeterocyclic compounds
Selective Photo-oxidationHydroxymethyl and/or tertiary alcoholAldehydes, Ketones, Carboxylic acids
Photo-isomerizationSubstituted phenyl ringIsomeric aromatic compounds

Investigation of Electrochemical Reactivity

Electrochemical methods offer a powerful and sustainable alternative to traditional chemical synthesis, often providing unique reactivity and selectivity. The electrochemical behavior of this compound is an area ripe for investigation.

Electrochemical Oxidation: The phenolic hydroxyl group and the benzylic alcohol are both susceptible to electrochemical oxidation. scispace.comuc.ptabechem.com Research could focus on the controlled potential electrolysis to achieve selective oxidation of either functional group. For instance, the oxidation of the hydroxymethyl group to an aldehyde could be a key transformation. Studies on substituted benzyl (B1604629) alcohols have demonstrated the feasibility of such selective oxidations. abechem.com

Electrochemical Coupling Reactions: The aromatic ring could be a substrate for electrochemical coupling reactions. By controlling the electrode potential and reaction medium, it might be possible to achieve dimerization or coupling with other aromatic systems, leading to the synthesis of more complex molecules.

Electrocatalytic Functionalization: The use of specific electrode materials or mediators could enable catalytic electrochemical functionalization of the C-H bonds on the aromatic ring, offering a direct route to novel derivatives.

Development of Sustainable and Catalytic Routes for Specific Functionalizations

The principles of green chemistry are driving the development of more sustainable and catalytic synthetic methods. For this compound, this translates to several promising research directions:

C-H Functionalization: The direct functionalization of C-H bonds on the aromatic ring is a highly atom-economical approach to creating new derivatives. nih.gov Research could explore the use of transition metal catalysts (e.g., palladium, rhodium, or more abundant metals like iron) to introduce new functional groups at specific positions on the phenyl ring. europa.euscispace.com

Catalytic Dehydration: The tertiary alcohol group is a potential site for catalytic dehydration to form an alkene. Developing selective and sustainable catalytic systems for this transformation would provide a valuable synthetic intermediate.

Biocatalysis: The use of enzymes to perform selective transformations on the molecule offers a highly sustainable and specific approach. For example, alcohol dehydrogenases could be explored for the selective oxidation of the primary or secondary alcohol groups.

Application of Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) into chemical research is revolutionizing how reactions are predicted and optimized. For this compound, ML could be applied in several ways:

Predicting Site Selectivity: In reactions involving the functionalization of the aromatic ring, ML models could be trained to predict the most likely site of reaction based on the electronic and steric properties of the molecule. rsc.orgchemrxiv.orgresearchgate.netacs.org This would significantly reduce the experimental effort required to determine optimal reaction conditions for achieving desired regioselectivity.

Optimizing Reaction Conditions: ML algorithms can be used to optimize reaction parameters such as temperature, catalyst loading, and reaction time to maximize the yield and selectivity of a desired transformation.

Discovering Novel Reactions: By analyzing large datasets of chemical reactions, ML models can potentially identify novel and unexpected transformations for this compound.

Opportunities for Utilizing Renewable Feedstocks in its Synthesis

The synthesis of chemicals from renewable feedstocks is a cornerstone of a sustainable chemical industry. royalsocietypublishing.org Research into the synthesis of this compound could explore pathways starting from biomass-derived platform chemicals.

Lignin Valorization: Lignin, a major component of biomass, is a rich source of aromatic compounds. rsc.orgkit.edu Developing catalytic routes to convert lignin-derived phenols or other aromatic building blocks into the core structure of this compound would represent a significant advancement in sustainable synthesis. rsc.org

Fermentation-Derived Feedstocks: Sugars and other carbohydrates from biomass can be converted via fermentation into a variety of platform chemicals. Investigating synthetic pathways that utilize these renewable building blocks to construct the target molecule is a key research objective. kit.edu For instance, bio-based aromatic amines have been synthesized and used as feedstock for other chemicals. researchgate.netresearchgate.net

Future Directions in Stereocontrol and Enantioselective Synthesis

The 2-propanol group in this compound is attached to a chiral center if the molecule is appropriately substituted. The development of methods for the stereocontrolled and enantioselective synthesis of chiral tertiary alcohols is a highly active area of research. nih.govresearchgate.netresearchgate.netacs.org

Asymmetric Addition to Ketones: A primary route to chiral tertiary alcohols is the asymmetric addition of organometallic reagents to ketones. researchgate.net Future research could focus on developing highly enantioselective catalysts for the synthesis of chiral analogues of this compound.

Kinetic Resolution: Enzymatic or chemical kinetic resolution of a racemic mixture of a chiral derivative of this compound could provide access to enantiopure forms.

Chemoenzymatic Methods: Combining chemical and enzymatic steps can offer efficient and highly selective routes to chiral molecules. acs.org

Integration into Flow Microreactor Systems for Continuous Synthesis

Flow chemistry, utilizing microreactor technology, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgacs.orgnih.govrsc.orgmdpi.com

Multi-step Continuous Synthesis: The synthesis of this compound and its derivatives could be redesigned as a continuous flow process. This would involve integrating multiple reaction steps, such as Grignard reactions, functional group manipulations, and purifications, into a single, automated sequence. acs.org

Handling of Hazardous Reagents: Flow reactors allow for the safe in-situ generation and use of hazardous or unstable reagents that would be problematic in batch processing. beilstein-journals.org

Process Optimization and Scale-up: The precise control over reaction parameters in a microreactor facilitates rapid optimization of reaction conditions. Furthermore, scaling up production can often be achieved by simply running the reactor for longer periods or by numbering up (using multiple reactors in parallel).

Q & A

Q. What are the optimal synthetic routes for 2-[2-(hydroxymethyl)phenyl]-2-propanol, and how do reaction conditions influence yield and purity?

Answer: The synthesis can be approached via Friedel-Crafts alkylation or nucleophilic substitution of substituted benzaldehyde derivatives. For example, using a hydroxymethylphenyl precursor, condensation with acetone under acidic catalysis (e.g., H₂SO₄) may yield the target compound. Reaction conditions such as temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. ethanol) significantly affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the diastereomers .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

Answer:

  • ¹H NMR : The hydroxymethyl group (-CH₂OH) appears as a triplet (δ 3.5–4.0 ppm), while the geminal methyl groups on the propanol moiety resonate as a singlet (δ 1.2–1.5 ppm).
  • IR : Strong O-H stretching (~3400 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) confirm alcohol functionality.
  • MS : Molecular ion peaks (e.g., m/z 180 for C₁₀H₁₄O₂) and fragmentation patterns (loss of H₂O or CH₃ groups) differentiate it from analogs like 2-phenyl-2-propanol .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Answer: The compound is prone to oxidation at the benzylic alcohol position under acidic or basic conditions. Stability studies indicate:

  • pH 2–6 : Stable for >24 hours at 25°C.
  • pH >8 : Rapid oxidation to ketone derivatives (e.g., 2-[2-(hydroxymethyl)phenyl]-propan-2-one) within 4 hours.
  • Thermal degradation : Above 60°C, dehydration forms styrene-like byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies in antimicrobial assays (e.g., MIC values ranging from 5–50 µg/mL) may arise from:

  • Strain-specific variability : Use standardized strains (e.g., ATCC controls) and replicate across multiple labs.
  • Solubility artifacts : Employ DMSO controls (<1% v/v) to avoid false negatives.
  • Metabolic interference : Pair in vitro assays with in vivo models (e.g., murine infection) to validate target engagement .

Q. What computational strategies are effective for predicting the metabolic fate of this compound in mammalian systems?

Answer:

  • Docking simulations : Use CYP450 isoforms (e.g., CYP3A4) to predict hydroxylation sites.
  • QSAR models : Corrogate data with structurally similar compounds (e.g., 2-phenylpropanols) to estimate phase II conjugation (glucuronidation/sulfation) rates.
  • In vitro hepatocyte assays : Validate predictions using LC-MS/MS to detect metabolites like 2-[2-(carboxyphenyl)]-2-propanol .

Q. How can researchers design enantioselective syntheses of this compound, and what chiral catalysts are most effective?

Answer:

  • Asymmetric catalysis : Chiral oxazaborolidines (e.g., Corey-Bakshi-Shibata catalyst) achieve >90% ee in propanol formation.
  • Kinetic resolution : Lipase-mediated acylation (e.g., CAL-B) selectively esterifies the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
  • Crystallization-induced diastereomer separation : Use tartaric acid derivatives to isolate enantiopure fractions .

Q. What are the key challenges in characterizing the solid-state structure of this compound, and how can they be addressed?

Answer:

  • Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.
  • Hydrogen-bonding networks : Single-crystal X-ray diffraction reveals O-H···O interactions between hydroxymethyl and propanol groups.
  • Hygroscopicity : Store samples under inert atmosphere (argon) to prevent hydration .

Methodological Considerations

Q. How should researchers optimize HPLC conditions for quantifying this compound in complex matrices?

Answer:

  • Column : C18 stationary phase (5 µm, 250 mm × 4.6 mm).
  • Mobile phase : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid to enhance peak symmetry.
  • Detection : UV at 254 nm (ε = 520 M⁻¹cm⁻¹) or ESI-MS in positive ion mode (m/z 180 → 163) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rats).
  • Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate .

Tables

Q. Table 1. Comparative Reactivity of this compound Derivatives

DerivativeOxidation ProductReduction ProductBiological Activity (IC₅₀)
Parent Compound2-[2-(Hydroxymethyl)phenyl]-propan-2-one2-[2-(Methyl)phenyl]-2-propanol25 µM (Antimicrobial)
Trifluoro AnalogKetone (stable)Alcohol (inert)12 µM (Anticancer)
Methoxy DerivativeUnreactiveN/A50 µM (Anti-inflammatory)
Data compiled from

Q. Table 2. Recommended Analytical Parameters

TechniqueParametersKey Peaks/Outcomes
¹³C NMRDMSO-d₆, 125 MHzδ 70.2 (C-OH), δ 25.1 (CH₃)
HRMSESI+, m/z 180.1152 (C₁₀H₁₄O₂)Fragment: m/z 163.1128 (-H₂O)
HPLCRetention time: 8.2 minPurity >98% (Area normalization)
Adapted from

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